molecular formula C13H10BrI B2712780 1-(Bromo(phenyl)methyl)-2-iodobenzene CAS No. 1339630-17-9

1-(Bromo(phenyl)methyl)-2-iodobenzene

Cat. No.: B2712780
CAS No.: 1339630-17-9
M. Wt: 373.031
InChI Key: CTZIYGUIIDRGOI-UHFFFAOYSA-N
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Description

1-(Bromo(phenyl)methyl)-2-iodobenzene (CAS: 1339630-17-9) is a halogenated aromatic compound with the molecular formula C₁₃H₁₀BrI and a molecular weight of 373.03 g/mol . Structurally, it consists of a benzene ring substituted with an iodine atom at the ortho-position and a bromo(phenyl)methyl group (-CH(Br)Ph) at the adjacent position. This dual halogenation (Br and I) combined with a bulky phenylmethyl group confers unique electronic and steric properties, making it valuable in synthetic organic chemistry, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals .

Properties

IUPAC Name

1-[bromo(phenyl)methyl]-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrI/c14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)15/h1-9,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZIYGUIIDRGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromo(phenyl)methyl)-2-iodobenzene can be synthesized through a multi-step process involving the bromination and iodination of benzene derivatives. One common method involves the bromination of benzyl bromide followed by iodination using iodine and a suitable oxidizing agent.

Industrial Production Methods: Industrial production of 1-(Bromo(phenyl)methyl)-2-iodobenzene typically involves large-scale bromination and iodination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromo(phenyl)methyl)-2-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine or iodine atoms.

    Electrophilic Substitution: Reagents like aluminum chloride or ferric chloride can facilitate the substitution of the aromatic ring.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenylmethyl derivatives, while oxidation can produce benzoic acid derivatives.

Scientific Research Applications

Chemical Synthesis

1-(Bromo(phenyl)methyl)-2-iodobenzene serves as an important intermediate in the synthesis of complex organic molecules. It is particularly valuable in:

  • Organic Synthesis : The compound is utilized in the construction of various chemical frameworks, enabling the formation of more complex structures through nucleophilic substitution reactions. For instance, it can participate in cross-coupling reactions, such as Suzuki or Stille coupling, which are essential for creating biaryl compounds and other functionalized aromatics.

Table 1: Applications in Organic Synthesis

Application TypeDescription
Cross-CouplingUsed in Suzuki and Stille reactions for biaryl synthesis
Nucleophilic SubstitutionActs as a substrate for nucleophilic attack, forming new carbon bonds
Building BlockServes as a precursor for synthesizing pharmaceuticals and agrochemicals

Biological Applications

The compound is also explored for its potential biological activities. It can be employed as a probe in biochemical assays to study various biological pathways. Its halogen substituents may enhance its interaction with biological targets, making it suitable for:

  • Drug Development : Investigations into its role as a precursor for bioactive compounds have been conducted, particularly in the development of inhibitors targeting specific enzymes or receptors .
  • Antifungal Studies : Research has shown that derivatives of this compound exhibit antifungal properties, contributing to the design of new antifungal agents .

Table 2: Biological Applications

Application TypeDescription
Drug DevelopmentUsed to synthesize inhibitors for various biological targets
Antifungal ActivityStudied for its efficacy against fungal pathogens

Material Science

In material science, 1-(Bromo(phenyl)methyl)-2-iodobenzene is utilized in the development of advanced materials due to its unique reactivity:

  • Polymer Chemistry : The compound can act as a functional monomer in polymerization reactions, leading to the creation of novel polymeric materials with tailored properties.
  • Nanotechnology : It has been investigated for its role in synthesizing nanoparticles and nanocomposites, particularly those that exhibit magnetic or catalytic properties .

Table 3: Material Science Applications

Application TypeDescription
Polymer ChemistryFunctional monomer for creating novel polymers
NanotechnologyInvolved in the synthesis of nanoparticles and composites

Case Study 1: Synthesis of Biologically Active Compounds

A study highlighted the use of 1-(Bromo(phenyl)methyl)-2-iodobenzene as a starting material for synthesizing g-secretase inhibitors. These compounds demonstrated significant activity against Alzheimer's disease targets, showcasing the compound's potential in medicinal chemistry .

Case Study 2: Antifungal Activity

Research on derivatives of this compound indicated promising antifungal activity against Candida neoformans, with modifications enhancing selectivity and potency. The study provided insights into structure-activity relationships that could guide future drug design efforts .

Mechanism of Action

The mechanism by which 1-(Bromo(phenyl)methyl)-2-iodobenzene exerts its effects involves the interaction of its bromine and iodine atoms with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, resulting in changes to the structure and function of the target molecules. The specific pathways involved depend on the nature of the reactions and the conditions under which they occur.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physical, and functional differences between 1-(bromo(phenyl)methyl)-2-iodobenzene and related halogenated benzene derivatives:

Table 1: Comparative Analysis of Halogenated Benzene Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) CAS Number Key Properties/Applications
1-(Bromo(phenyl)methyl)-2-iodobenzene C₁₃H₁₀BrI 373.03 -I (C2), -CH(Br)Ph (C1) 1339630-17-9 Cross-coupling reactions; steric hindrance
1-Bromo-4-iodobenzene C₆H₄BrI 282.90 -Br (C1), -I (C4) 589-87-7 Suzuki-Miyaura coupling; high halogen mobility
1-Chloro-2-iodobenzene C₆H₄ClI 238.45 -Cl (C1), -I (C2) 615-41-8 Intermediate in drug synthesis; moderate reactivity
1-Bromo-5-chloro-3-fluoro-2-iodobenzene C₆H₂BrClFI 353.34 -Br (C1), -Cl (C5), -F (C3), -I (C2) 1000577-66-1 Polyhalogenated scaffold; antimicrobial research
1-(Bromomethyl)-2-iodobenzene C₇H₆BrI 296.93 -I (C2), -CH₂Br (C1) 40400-13-3 Less steric bulk; versatile alkylation agent

Structural and Electronic Differences

  • Halogen Diversity : Unlike 1-bromo-4-iodobenzene (Br/I at para positions), the target compound features ortho-substituted iodine and a bromo(phenyl)methyl group. The phenyl group introduces significant steric hindrance, reducing reaction rates in nucleophilic substitutions compared to simpler analogs like 1-(bromomethyl)-2-iodobenzene .
  • Electronic Effects : The electron-withdrawing nature of iodine and bromine in 1-(bromo(phenyl)methyl)-2-iodobenzene polarizes the aromatic ring, enhancing electrophilic substitution at the meta position. In contrast, 1-chloro-2-iodobenzene exhibits weaker electron withdrawal due to chlorine’s lower electronegativity, favoring para substitution in certain reactions .

Crystallographic and Physical Properties

  • Thermal Stability : The presence of iodine (higher atomic mass) increases thermal stability relative to chloro- or fluoro-substituted analogs, as seen in safety data sheets for 1-bromo-4-iodobenzene .

Biological Activity

1-(Bromo(phenyl)methyl)-2-iodobenzene, also known as 1-bromo-2-iodobenzene, is a halogenated organic compound that has garnered attention for its potential biological activities. This compound is primarily used as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its utility in medicinal chemistry and related fields.

  • Molecular Formula : C13H10BrI
  • Molecular Weight : 373.03 g/mol
  • IUPAC Name : 1-[bromo(phenyl)methyl]-2-iodobenzene
  • Canonical SMILES : C1=CC=C(C=C1)C(C2=CC=C(C=C2)I)Br

The biological activity of 1-(Bromo(phenyl)methyl)-2-iodobenzene can be attributed to its ability to undergo various chemical reactions, which include:

  • Substitution Reactions : The bromomethyl and iodine groups can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new compounds that may exhibit enhanced biological properties.
  • Oxidation and Reduction Reactions : The compound can be oxidized to yield benzoic acid derivatives or reduced to simpler benzene derivatives, which may have distinct biological activities.

Biological Activity

Research indicates that 1-(Bromo(phenyl)methyl)-2-iodobenzene exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may have antitumor properties. For example, when coupled with specific amines, it has been shown to yield compounds with selective cytotoxicity against cancer cell lines .
  • Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects, particularly against various bacterial strains. Its halogenated structure may contribute to its efficacy in disrupting microbial cell membranes .

Case Studies and Research Findings

  • Antitumor Compound Development :
    • A study explored the synthesis of novel compounds derived from 1-(Bromo(phenyl)methyl)-2-iodobenzene. These compounds were tested against several cancer cell lines (CCRF-CEM, MOLT-4, Jurkat) and demonstrated significant cytotoxicity compared to controls. The study highlighted the importance of substituent variations on the phenyl ring in enhancing biological activity .
  • Synthesis of Benzoxazoles :
    • Research indicated that 1-(Bromo(phenyl)methyl)-2-iodobenzene could be utilized in the synthesis of benzoxazole derivatives through oxidative coupling reactions. These benzoxazoles exhibited a wide spectrum of biological activities, including anti-inflammatory and antimicrobial effects .
  • Pharmacokinetic Studies :
    • In vivo studies have shown that certain derivatives of this compound can cross the blood-brain barrier effectively, suggesting potential applications in treating central nervous system disorders. The pharmacokinetic profiles demonstrated favorable absorption and distribution characteristics .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-(Chloro(phenyl)methyl)-2-iodobenzeneStructureModerate antitumor activity
1-(Bromo(phenyl)methyl)-4-chlorobenzeneStructureAntimicrobial properties
1-(Bromo(phenyl)methyl)-4-fluorobenzeneStructureEnhanced cytotoxicity against specific cancer cells

Q & A

Q. Basic

  • Use gloveboxes or fume hoods to avoid inhalation/contact.
  • Store under inert gas (Ar/N₂) to prevent halogen degradation.
  • Neutralize waste with 10% sodium thiosulfate to reduce toxicity .

Advanced
Thermal decomposition studies (TGA/DSC) reveal exothermic degradation above 200°C, releasing HBr and HI gases. Mitigate risks via controlled heating rates (<5°C/min) and vented reactors . Spill protocols should include activated carbon adsorption for halogenated byproducts .

How can computational chemistry predict regioselectivity in derivatization reactions of this compound?

Advanced
Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites. For example, the iodine-bearing carbon typically has a higher electrophilicity index (f⁺ ≈ 0.15) than the bromine site (f⁺ ≈ 0.09), guiding predictions for nucleophilic attack . Molecular dynamics simulations model solvent effects, showing THF stabilizes transition states better than DMSO.

What analytical techniques differentiate positional isomers of halogenated derivatives?

Q. Advanced

  • NOESY NMR detects spatial proximity between the benzylic bromine and aromatic protons, distinguishing ortho/meta isomers.
  • High-resolution MS/MS fragments ions at the C–Br bond (m/z ~79/81), whereas C–I bonds remain intact, aiding isomer identification .
  • IR spectroscopy identifies vibrational modes of C–Br (550–600 cm⁻¹) vs. C–I (500–550 cm⁻¹) with <5 cm⁻¹ shifts indicating isomer-specific strain .

What are the applications of this compound in synthesizing chiral ligands or pharmaceuticals?

Advanced
The benzylic bromine serves as a handle for introducing chirality via asymmetric alkylation. For instance, coupling with chiral amines (e.g., (R)-BINOL derivatives) yields ligands for enantioselective catalysis . In medicinal chemistry, the iodine atom facilitates radioisotope labeling (e.g., ¹²⁵I for tracer studies) .

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